Exclusive Regiochemical Outcome in NIH Shift Rearrangement: 9-Methoxy vs. 8-Methoxy vs. Unsubstituted BaP
In a direct head-to-head comparison using 13C-labeled 4,5-oxides, the 9-methoxy substituent exerts a very strong electronic effect that completely redirects the NIH shift rearrangement. The 9-methoxy-4,5-dihydrobenzo[a]pyrene-4,5-oxide yields exclusively the 4-phenol product, whereas the 8-methoxy isomer gives a mixture of both phenols with the 5-phenol predominating, and unsubstituted BaP-4,5-oxide yields a 60:40 4-phenol/5-phenol mixture [1][2]. This represents a qualitative rather than merely quantitative differentiation.
| Evidence Dimension | Regiochemical outcome of NIH shift rearrangement of K-region 4,5-oxides |
|---|---|
| Target Compound Data | 9-Methoxybenzo[a]pyrene-4,5-oxide: 100% 4-phenol, 0% 5-phenol (single product exclusively) |
| Comparator Or Baseline | 8-Methoxybenzo[a]pyrene-4,5-oxide: mixture of 4-phenol and 5-phenol (5-phenol predominating); Unsubstituted BaP-4,5-oxide: 4-phenol:5-phenol = 60:40 ratio |
| Quantified Difference | 9-OMe: 100:0 selectivity vs. BaP: 60:40 vs. 8-OMe: predominantly 5-phenol (absolute regiochemical switch) |
| Conditions | 13C NMR analysis; acid-catalyzed rearrangement in methanesulfonic acid/aqueous dioxane; synthesis yield 15% each from unlabeled precursors [1] |
Why This Matters
For laboratories studying the K-region metabolic activation pathway of PAHs, the 9-methoxy derivative provides an unambiguous single-product outcome, eliminating the need for isomer separation and enabling definitive assignment of metabolic products—a capability that neither the parent BaP nor the 8-methoxy isomer can offer.
- [1] Silverman IR, Daub GH, Vander Jagt DL. Methoxybenzo[a]pyrene 4,5-Oxides Labeled with Carbon-13: Electronic Effects in the NIH Shift. J. Org. Chem. 1985;50(26):5550-5556. doi:10.1021/jo00350a024. View Source
- [2] Nashed NT, Sayer JM, Jerina DM. Carbon-13 Nuclear Magnetic Resonance Study of Nucleophilic Additions to Benzo[a]pyrene-4,5-oxide and of Its Acid-Catalyzed Rearrangement. J. Am. Chem. Soc. 1983;105(3):515-521. doi:10.1021/ja00341a036. View Source
